

Application Notes and Protocols for Amphotericin B Susceptibility Testing of *Aspergillus fumigatus*

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Compound of Interest

Compound Name: *Ambhp*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillus fumigatus is a primary opportunistic fungal pathogen, causing severe and life-threatening invasive aspergillosis, particularly in immunocompromised individuals.

Amphotericin B, a polyene antifungal, has long been a cornerstone in the treatment of this infection. However, the emergence of resistance and the inherent variability in susceptibility highlight the critical need for standardized and reliable in vitro susceptibility testing. These application notes provide detailed protocols for determining the susceptibility of *Aspergillus fumigatus* to Amphotericin B, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols are intended to guide researchers in accurately assessing the activity of Amphotericin B and to aid in the surveillance of resistance.

Key Susceptibility Testing Methods

The primary methods for antifungal susceptibility testing of filamentous fungi like *A. fumigatus* are broth microdilution, gradient diffusion, and disk diffusion. Broth microdilution is considered the reference method by both CLSI and EUCAST.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Amphotericin B against *Aspergillus fumigatus*. These values are crucial for interpreting susceptibility test results and for monitoring resistance trends.

Table 1: Amphotericin B MIC Ranges and Distributions for *Aspergillus fumigatus*

Method	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Broth Microdilution (CLSI/EUCAST)	0.12 - 2	1	2	[1] [2]
Broth Microdilution	0.06 - >16	-	-	[3]
Broth Microdilution	0.12 - 16	-	-	[1]

Table 2: Epidemiological Cutoff Values (ECVs) and Breakpoints for Amphotericin B and *Aspergillus fumigatus*

Issuing Body	ECV (µg/mL)	Clinical Breakpoints (µg/mL)	Reference
CLSI	2	Not formally defined, but MICs ≤ 1 µg/mL are considered susceptible. [4]	[4] [5]
EUCAST	1	Susceptible: ≤ 1; Resistant: > 1	[6]
In vitro PK/PD Model	-	Susceptible: ≤0.5; Intermediate: 1; Resistant: ≥2	[4] [7]

Experimental Protocols

Protocol 1: CLSI M38 Broth Microdilution Method

This protocol is adapted from the CLSI M38 document for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Isolate Preparation:

- Subculture the *A. fumigatus* isolate onto potato dextrose agar (PDA) and incubate at 35°C for 5-7 days to encourage sporulation.[\[4\]](#)
- Prepare a conidial suspension by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
- Gently rub the surface with a sterile cotton swab to dislodge the conidia.
- Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
- Adjust the conidial suspension to a final concentration of 0.4×10^4 to 5×10^4 CFU/mL using a hemocytometer or spectrophotometer. This will be the working inoculum.[\[8\]](#)

2. Antifungal Agent Preparation:

- Prepare a stock solution of Amphotericin B powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform serial twofold dilutions of Amphotericin B in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[\[8\]](#)

3. Microdilution Plate Inoculation:

- Dispense 100 µL of the diluted antifungal agent into the wells of a 96-well microtiter plate.
- Add 100 µL of the working inoculum to each well, resulting in a final inoculum concentration of 0.2×10^4 to 2.5×10^4 CFU/mL.

- Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

4. Incubation:

- Incubate the microtiter plates at 35°C for 46-50 hours.[\[9\]](#)

5. Endpoint Determination:

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Amphotericin B that shows 100% inhibition of growth (complete absence of visible growth) compared to the growth control.[\[9\]](#)

Protocol 2: EUCAST E.DEF 9.3.2 Broth Microdilution Method

This protocol is based on the EUCAST guidelines, which have some key differences from the CLSI method.

1. Isolate Preparation:

- Similar to the CLSI method, obtain a conidial suspension.
- Adjust the inoculum concentration to 2×10^5 to 5×10^5 CFU/mL in sterile saline with 0.05% Tween 20.[\[10\]](#)

2. Antifungal Agent Preparation:

- Prepare serial dilutions of Amphotericin B in RPMI 1640 medium supplemented with 2% glucose.[\[10\]](#)

3. Microdilution Plate Inoculation:

- Dispense 100 µL of the antifungal dilutions into the microtiter plate wells.
- Add 100 µL of the adjusted inoculum.
- Include positive and negative controls as in the CLSI protocol.

4. Incubation:

- Incubate the plates at 35-37°C for 48 hours.[6]

5. Endpoint Determination:

- The MIC is read visually as the lowest concentration showing no visible growth.[10]
Spectrophotometric reading at 540 nm can also be used, with the MIC defined as >95% growth reduction compared to the control.[6][11]

Protocol 3: Gradient Diffusion Method (Etest®)

This method provides a direct MIC reading on an agar plate.

1. Isolate and Media Preparation:

- Prepare an *A. fumigatus* conidial suspension equivalent to a 0.5 McFarland standard in sterile saline with Tween 80.[12]
- Use RPMI 1640 agar plates supplemented with 2% glucose and MOPS.

2. Inoculation:

- Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions.

3. Application of Gradient Strip:

- Aseptically apply the Amphotericin B Etest® strip to the agar surface.

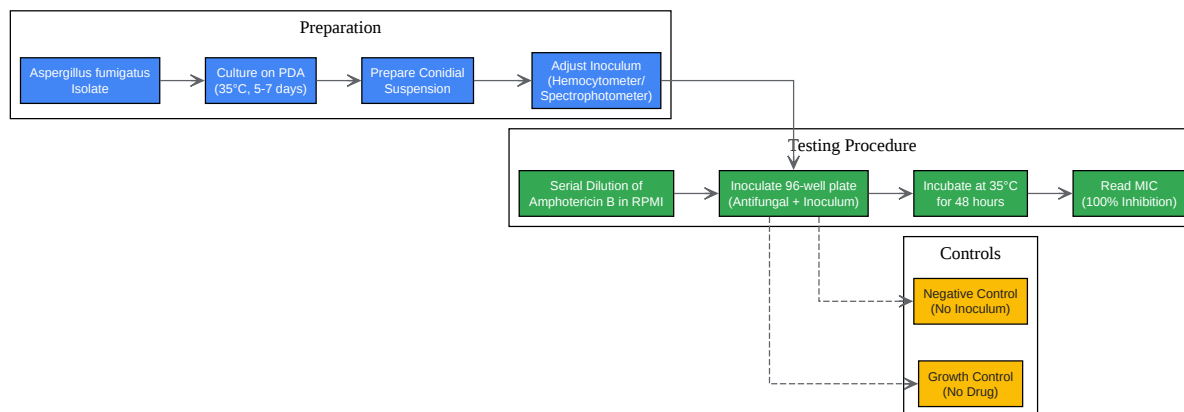
4. Incubation:

- Incubate the plate at 35°C for 24 to 48 hours.[12]

5. MIC Determination:

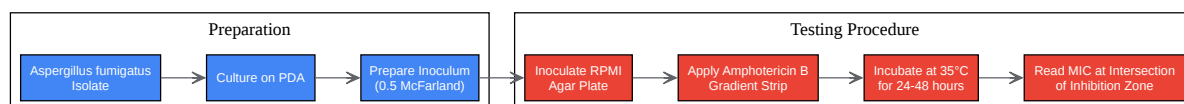
- The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. The endpoint is 100% inhibition of growth.[12]

Visualizations



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Caption: Workflow for Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Gradient Diffusion Susceptibility Testing.

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